molecular formula C24H16N2O3 B11995221 2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

Cat. No.: B11995221
M. Wt: 380.4 g/mol
InChI Key: NPCPFXOAANMGLI-CVKSISIWSA-N
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Description

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a furan ring substituted with a benzylidene-amino group and two phenyl groups, along with a nitrile group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene-amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced derivatives, such as the corresponding amine.

    Substitution: The major products are substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H16N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C24H16N2O3/c25-14-20-22(16-7-3-1-4-8-16)23(17-9-5-2-6-10-17)29-24(20)26-15-18-11-12-19(27)13-21(18)28/h1-13,15,27-28H/b26-15+

InChI Key

NPCPFXOAANMGLI-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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